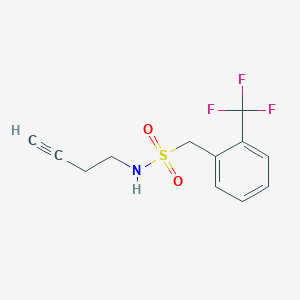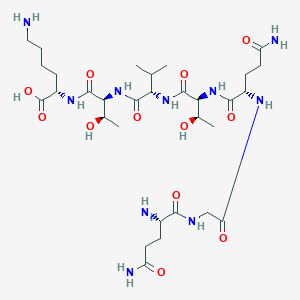
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is a synthetic organic compound that belongs to the class of dihydropyridinones This compound is characterized by the presence of a dimethoxybutyl side chain and a dihydropyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one typically involves the reaction of 4,4-dimethoxybutyl chloride with a suitable pyridinone precursor under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where the electrophile (carbocation) is generated from 4,4-dimethoxybutyl chloride in the presence of a Lewis acid like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: The dimethoxybutyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Pyridinone derivatives with varying degrees of oxidation.
Reduction: Fully saturated pyridinone compounds.
Substitution: Substituted pyridinone derivatives with modified side chains.
科学的研究の応用
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4-Dimethoxybutyl chloride: A precursor used in the synthesis of the target compound.
4,4-Dimethoxy-butyl)-dimethyl-amine: Another compound with a similar dimethoxybutyl side chain.
Uniqueness
6-(4,4-Dimethoxybutyl)-3-methyl-2,3-dihydropyridin-4(1H)-one is unique due to its specific combination of a dimethoxybutyl side chain and a dihydropyridinone core
特性
CAS番号 |
917766-69-9 |
|---|---|
分子式 |
C12H21NO3 |
分子量 |
227.30 g/mol |
IUPAC名 |
6-(4,4-dimethoxybutyl)-3-methyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C12H21NO3/c1-9-8-13-10(7-11(9)14)5-4-6-12(15-2)16-3/h7,9,12-13H,4-6,8H2,1-3H3 |
InChIキー |
DATRMHLDALVRDG-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(=CC1=O)CCCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


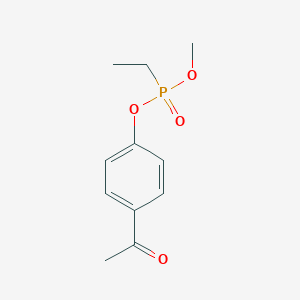

![2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol](/img/structure/B14203618.png)

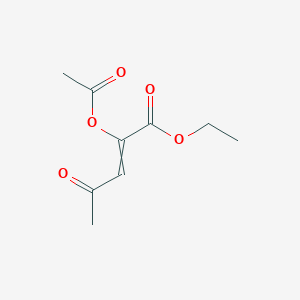
![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)
![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
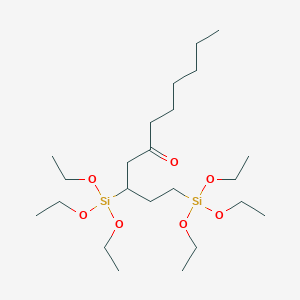
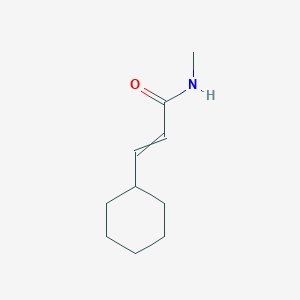
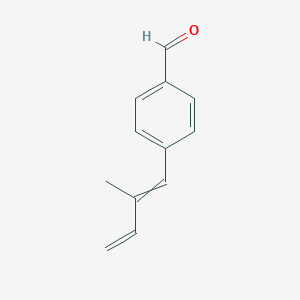
![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
